molecular formula C8H12BrN3S B6166400 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine CAS No. 1211540-89-4

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B6166400
CAS No.: 1211540-89-4
M. Wt: 262.2
InChI Key:
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Description

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that features a thiazole ring substituted with a bromine atom and a methyl group, connected to a piperazine ring. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-bromo-4-methyl-2-thiazolamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring .

Scientific Research Applications

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is unique due to the combination of the bromine-substituted thiazole ring and the piperazine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

1211540-89-4

Molecular Formula

C8H12BrN3S

Molecular Weight

262.2

Purity

95

Origin of Product

United States

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